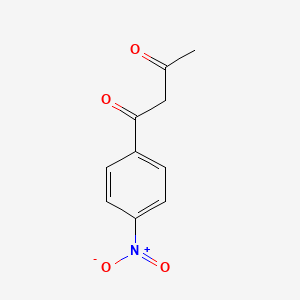

1,3-Butanedione, 1-(4-nitrophenyl)-

説明

Contextualization as a Versatile Organic Framework

The versatility of 1,3-Butanedione, 1-(4-nitrophenyl)- stems from its bifunctional nature. It possesses two key reactive sites:

The 1,3-Dicarbonyl System: This arrangement of two carbonyl groups separated by a methylene (B1212753) group is a classic functional group in organic chemistry. It exhibits keto-enol tautomerism, where it can exist as either the diketone or a more stable enol form, facilitated by intramolecular hydrogen bonding. icm.edu.pl This moiety is an excellent precursor for the synthesis of a wide array of heterocyclic compounds and is a powerful chelating agent for various metal ions. mdpi.comderpharmachemica.com

The 4-Nitrophenyl Group: The aromatic ring substituted with a strong electron-withdrawing nitro group significantly influences the molecule's electronic properties. It increases the acidity of the methylene protons between the carbonyls, enhancing their reactivity. Furthermore, the nitro group itself can be a site for chemical modification, most notably through reduction to an amino group, which opens pathways to further derivatization and the synthesis of new compound families.

This duality allows chemists to use the molecule as a strategic building block, leveraging either functional group for specific synthetic transformations.

Significance in Contemporary Chemical Research

The compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. ontosight.ai The ability to construct diverse molecular architectures from a single, readily accessible precursor is a significant advantage in discovery research. For instance, derivatives of β-diketones are investigated for a wide range of biological activities and are used to create complex metal-organic frameworks and functional materials. mdpi.com

Overview of Key Research Avenues

Research involving 1,3-Butanedione, 1-(4-nitrophenyl)- primarily follows three major paths:

Heterocyclic Synthesis: The reaction of the 1,3-dicarbonyl unit with binucleophilic reagents is a cornerstone of heterocyclic chemistry. A prime example is the Knorr pyrazole (B372694) synthesis, where the diketone reacts with hydrazine (B178648) or its derivatives to form substituted pyrazole rings. youtube.com This reaction is highly efficient and provides a direct route to pyrazoles, which are important scaffolds in pharmaceuticals. organic-chemistry.orgacs.org The reaction with hydroxylamine (B1172632) can similarly yield isoxazoles, while other reagents can produce pyrimidines and other heterocyclic systems.

Coordination Chemistry and Metal Complexes: The enolate form of the β-diketone is an exceptional bidentate ligand that forms stable chelate complexes with a vast range of metal ions. mdpi.comijrbat.in Research in this area explores the synthesis, structure, and properties of these metal complexes. The specific metal ion and the substituents on the diketone ligand fine-tune the electronic, magnetic, and catalytic properties of the resulting complex, making them candidates for applications in catalysis, as magnetic materials, or as luminescent agents. derpharmachemica.com

Medicinal and Materials Chemistry Intermediates: The compound is a key intermediate for creating molecules with targeted functions. The nitrophenyl group is a common feature in various biologically active compounds. By using this diketone to construct heterocyclic systems, researchers can generate libraries of novel compounds for pharmacological screening. ontosight.aiekb.eg In materials science, the nitroaromatic system is a known chromophore, suggesting that derivatives could be explored for applications in nonlinear optics or as components in advanced dyes and pigments. mdpi.com

Compound Names Mentioned

Established Synthesis Routes

Traditional methods for synthesizing 1,3-diketones, including 1,3-butanedione, 1-(4-nitrophenyl)-, have been well-documented in organic chemistry.

The Claisen condensation is a cornerstone reaction for the formation of β-dicarbonyl compounds. wikipedia.org This reaction involves the carbon-carbon bond formation between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.org For the synthesis of 1,3-butanedione, 1-(4-nitrophenyl)-, a mixed Claisen condensation is typically employed. This involves the reaction between an ester, such as ethyl 4-nitrobenzoate, and a ketone like acetone. nih.govorganic-chemistry.org A strong base is required to deprotonate the α-proton of the ketone, forming an enolate which then acts as a nucleophile. wikipedia.org The use of a stronger base, such as sodium amide or sodium hydride, can often lead to higher yields. organic-chemistry.org

Table 1: Examples of Claisen Condensation for 1,3-Butanedione, 1-(4-nitrophenyl)- Synthesis

| Ester Reactant | Ketone Reactant | Base | Solvent |

| Ethyl 4-nitrobenzoate | Acetone | Sodium Ethoxide | Ethanol |

| Methyl 4-nitrobenzoate | Acetone | Sodium Hydride | Tetrahydrofuran |

This table represents typical reactants and conditions and is not exhaustive.

Friedel-Crafts acylation is a primary method for introducing an acyl group to an aromatic ring. chemistrysteps.comwikipedia.org This electrophilic aromatic substitution reaction typically uses an acyl chloride or anhydride and a Lewis acid catalyst, such as aluminum chloride. organic-chemistry.org While direct formation of a 1,3-diketone via Friedel-Crafts acylation is not typical, a multi-step approach can be utilized. First, an aromatic compound can be acylated to introduce a ketone functionality. For instance, nitrobenzene can be acylated to form 4-nitroacetophenone. This intermediate can then undergo a subsequent condensation reaction, as described in the previous section, to form the desired 1,3-diketone. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated, which prevents further substitution on the aromatic ring. organic-chemistry.org

Multi-step syntheses provide a versatile platform for creating a variety of nitro-functionalized analogues. A common strategy involves the initial nitration of a suitable aromatic precursor, followed by reactions to construct the 1,3-diketone moiety. For example, acetophenone can be nitrated to produce 4-nitroacetophenone, which can then be used in a Claisen-type condensation to yield the final product. This approach allows for the synthesis of various derivatives by modifying the starting materials and reaction conditions at each step.

Advanced Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have led to the development of more efficient and sustainable methods for the synthesis of 1,3-diketones.

Modern synthetic methods are increasingly focusing on the use of catalytic systems to improve efficiency and reduce waste. In the context of 1,3-diketone synthesis, various catalytic approaches have been explored. These include the use of solid-supported catalysts, which can be easily separated from the reaction mixture, and metal-based catalysts that can facilitate the reaction under milder conditions. nih.gov For instance, palladium-catalyzed annulation of bromoaryl-substituted 1,3-diketones has been used to construct complex molecular architectures. acs.org

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as improved reaction control, enhanced safety, and scalability. zenodo.org The synthesis of 1,3-diketones can be adapted to a continuous flow process. In a typical setup, reactant solutions are pumped through a heated reactor coil, allowing for precise control over reaction parameters like temperature and residence time. This can lead to higher yields and purity of the final product. For example, a Claisen condensation can be performed in a flow system by superheating the reaction mixture, resulting in a faster reaction and improved yield compared to batch processing. acs.org

Table 2: Comparison of Batch vs. Flow Synthesis for a Claisen Condensation

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 3 hours | 22 minutes |

| Temperature | Room Temperature | 115 °C |

| Yield | 60% | 74% |

Data adapted from a representative Claisen condensation performed in batch and flow. acs.org

An in-depth examination of the synthetic methodologies and reaction pathways of 1,3-Butanedione, 1-(4-nitrophenyl)- reveals its versatility as a scaffold in organic synthesis. The compound, characterized by its dicarbonyl moiety and nitrophenyl group, undergoes a range of derivatization and functionalization reactions, enabling the creation of more complex molecular architectures.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-nitrophenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFHFNDYTYXICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193223 | |

| Record name | 1,3-Butanedione, 1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4023-82-9 | |

| Record name | 1-(4-Nitrophenyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4023-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanedione, 1-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Nitrobenzoyl)acetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanedione, 1-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reactivity and Mechanistic Studies for 1,3 Butanedione, 1 4 Nitrophenyl

Keto-Enol Tautomerism and Isomerism

Like other 1,3-dicarbonyl compounds, 1,3-butanedione, 1-(4-nitrophenyl)- exhibits keto-enol tautomerism, a process involving the interconversion of keto and enol isomers. libretexts.org This equilibrium is a critical determinant of the compound's chemical properties and reactivity.

Equilibrium Dynamics in Solution and Solid State

The tautomeric equilibrium between the keto and enol forms of 1,3-dicarbonyl compounds can be observed in both solution and the solid state. rsc.orgnih.govrsc.org For many simple carbonyl compounds, the equilibrium heavily favors the keto form. libretexts.org However, in the case of 1,3-diketones like 2,4-pentanedione, the enol form can be significantly populated due to stabilizing factors. libretexts.org In the solid state, photoinduced keto-enol tautomerization has been observed in related nitrophenyl compounds, indicating that the equilibrium can be influenced by external stimuli. rsc.org The stability of the resulting enol form in the solid state is a noteworthy phenomenon. rsc.org

Influence of Solvent Polarity on Tautomeric Balance

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium. nih.govresearchgate.net Generally, the enol form is more stable in nonpolar solvents, while the keto form is favored in polar, protic solvents. nih.govresearchgate.net This is because polar solvents can form hydrogen bonds with the carbonyl groups of the keto tautomer, thereby stabilizing it. Conversely, in nonpolar solvents, the enol form is stabilized by the formation of an internal hydrogen bond. masterorganicchemistry.com Studies on similar molecules have shown a clear dependence of the tautomeric equilibrium on solvent polarity, with the enol form being predominant in polar solvents for some substituted thiadiazoles. nih.gov The effect of the solvent can be so significant that it alters the relative stabilities of the tautomers. mdpi.com

Table 1: Effect of Solvent Polarity on Keto-Enol Equilibrium

| Solvent | Polarity | Predominant Tautomer | Reference |

|---|---|---|---|

| Nonpolar Solvents | Low | Enol | nih.gov |

| Polar Solvents | High | Keto | nih.gov |

| Chloroform | Intermediate | Keto (for some) | rsc.org |

Intramolecular Hydrogen Bonding Effects

A key stabilizing factor for the enol tautomer of 1,3-diketones is the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. libretexts.orgmasterorganicchemistry.com This creates a stable six-membered ring-like structure. stackexchange.com This internal hydrogen bonding is a significant driving force for the enolization process. masterorganicchemistry.com In nonpolar solvents, this intramolecular hydrogen bond is particularly favored as there are no solvent molecules to compete for hydrogen bonding. researchgate.netmasterorganicchemistry.com The presence and strength of this bond can be investigated using spectroscopic techniques like NMR. nih.gov

Stereoisomerism and Conformational Analysis

For unsymmetrical β-diketones like 1,3-butanedione, 1-(4-nitrophenyl)-, two different enol forms are possible. The stability of these different enol tautomers is influenced by factors such as conjugation. stackexchange.com The enol form where the double bond is in conjugation with the phenyl ring is expected to be more stable. Conformational analysis of related molecules has shown that steric hindrance can also play a role in determining the preferred conformation. mdpi.com For instance, in nitrophthalic acids, conformers with intramolecular hydrogen bonds can exhibit significant steric tension. mdpi.com

Reaction Mechanisms

The reactivity of 1,3-butanedione, 1-(4-nitrophenyl)- is largely dictated by the chemistry of its enol and, more importantly, its enolate form.

Enolate Chemistry and Carbanion Reactivity

The protons on the α-carbon (the carbon between the two carbonyl groups) of 1,3-butanedione, 1-(4-nitrophenyl)- are particularly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. stackexchange.com Deprotonation of this carbon by a base leads to the formation of a resonance-stabilized enolate ion. libretexts.orglibretexts.org This enolate is a potent nucleophile and a key intermediate in many reactions of β-dicarbonyl compounds. libretexts.orglibretexts.org

Nitro Group Influence on Reactivity

The reactivity of 1,3-butanedione, 1-(4-nitrophenyl)- is significantly governed by the presence of the nitro group on the phenyl ring. ontosight.ai This group is a powerful electron-withdrawing substituent, exerting its influence through both inductive and resonance effects. researchgate.netresearchgate.net

The nitro group's strong electron-withdrawing nature deactivates the aromatic ring, making it less susceptible to electrophilic substitution. However, it profoundly impacts the acidity and reactivity of the dicarbonyl moiety. The methylene (B1212753) protons (CH2) located between the two carbonyl groups are rendered significantly more acidic due to the stabilization of the resulting carbanion (enolate). This stabilization occurs through delocalization of the negative charge across the dicarbonyl system and further into the nitro-substituted phenyl ring.

Numerous studies have quantified the electron-attracting properties of the nitro group. researchgate.net Its ability to delocalize pi-electrons can dramatically alter the electronic structure of aromatic systems. researchgate.netresearchgate.net In the context of 1,3-butanedione, 1-(4-nitrophenyl)-, this enhanced acidity of the α-protons facilitates a variety of condensation reactions where the compound acts as a nucleophile. The formation of the enolate is a critical step in many of its synthetic applications. ontosight.ai

The table below summarizes the key electronic effects of the nitro group influencing the reactivity of the parent compound.

| Electronic Effect | Description | Consequence for 1,3-Butanedione, 1-(4-nitrophenyl)- |

| Inductive Effect | The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the phenyl ring through the sigma bonds. | Increases the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack. |

| Resonance Effect | The nitro group withdraws electron density from the phenyl ring via the pi-system, creating resonance structures with a positive charge on the ring, particularly at the ortho and para positions. | Stabilizes the conjugate base (enolate) formed by deprotonation of the central methylene group, thereby increasing its acidity. |

| Overall Reactivity | The combined effects make the dicarbonyl portion of the molecule a versatile functionality for various chemical transformations. | The compound readily participates in reactions requiring the formation of an enolate, such as alkylations, acylations, and condensations. |

Role in Complex Multi-step Organic Transformations

1,3-Butanedione, 1-(4-nitrophenyl)- serves as a valuable building block in complex multi-step organic transformations. ontosight.ai Its bifunctional nature, possessing both a nucleophilic site (the central carbon) and electrophilic sites (the carbonyl carbons), allows for its incorporation into a wide array of more complex molecular architectures. ontosight.ainih.gov The strategic placement of the nitro group further enhances its utility in synthetic sequences.

While specific documentation linking 1,3-butanedione, 1-(4-nitrophenyl)- as a direct intermediate in the Baeyer-Drewsen synthesis of indigo (B80030) is not prominently available, its structural motifs are characteristic of precursors used in the synthesis of heterocyclic compounds and other complex targets. The general principle of using dicarbonyl compounds in condensation reactions is fundamental to many named reactions in organic chemistry.

The compound's utility is showcased in its role as a precursor for synthesizing various nitrogen-containing heterocycles. The dicarbonyl unit can react with dinucleophiles, such as hydrazine (B178648) or hydroxylamine (B1172632), to form pyrazoles and isoxazoles, respectively. The nitro-substituted phenyl ring can then be chemically modified in subsequent steps; for instance, the nitro group can be reduced to an amine, which can then participate in further reactions to build even more complex structures. nih.gov

The following table outlines a representative multi-step transformation involving a dicarbonyl compound like 1,3-butanedione, 1-(4-nitrophenyl)-, illustrating its potential as a synthetic intermediate.

| Step | Reaction Type | Reagents & Conditions | Intermediate/Product | Purpose of Transformation |

| 1 | Enolate Formation | Base (e.g., NaOEt) in Ethanol | Sodium enolate of 1,3-butanedione, 1-(4-nitrophenyl)- | Generation of a potent nucleophile for C-C bond formation. |

| 2 | Knoevenagel Condensation | Aldehyde or Ketone | α,β-Unsaturated dicarbonyl compound | Introduction of a new carbon-carbon double bond and extension of the carbon skeleton. |

| 3 | Heterocycle Formation | Hydrazine (H₂NNH₂) | Substituted pyrazole (B372694) | Construction of a stable, five-membered heterocyclic ring system. |

| 4 | Nitro Group Reduction | Reducing agent (e.g., Sn/HCl, H₂/Pd-C) | Aminophenyl-substituted pyrazole | Conversion of the nitro group into a versatile amino group for further functionalization. |

This sequence highlights how 1,3-butanedione, 1-(4-nitrophenyl)- can be systematically elaborated through a series of reliable and well-established organic reactions, demonstrating its significance as an intermediate in the broader context of multi-step synthesis. walisongo.ac.idlibretexts.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 1,3-Butanedione, 1-(4-nitrophenyl)- in solution, providing definitive evidence for the keto-enol equilibrium.

The ¹H NMR spectrum of 1,3-Butanedione, 1-(4-nitrophenyl)- is distinguished by the presence of signals for both the keto and enol forms, with their ratio being dependent on the solvent used. A key diagnostic signal for the enol tautomer is the highly deshielded enolic proton, which appears as a singlet at approximately 15.92 ppm in a non-polar solvent like deuterochloroform (CDCl₃). psu.edu This significant downfield shift is indicative of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.

The aromatic protons of the 4-nitrophenyl group typically appear as two distinct doublets in the aromatic region of the spectrum, a result of their mutual coupling. The protons of the methyl group and the methylene (B1212753) group of the keto form, as well as the methine proton of the enol form, also give rise to characteristic signals.

Table 1: Representative ¹H NMR Chemical Shifts for 1,3-Butanedione, 1-(4-nitrophenyl)-

| Proton Type | Tautomer | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Enolic OH | Enol | ~15.92 psu.edu | Singlet |

| Aromatic CH | Both | ~7.8 - 8.4 | Doublet |

| Methine CH | Enol | ~6.0 - 6.5 | Singlet |

| Methylene CH₂ | Keto | ~4.0 - 4.5 | Singlet |

Note: Expected values are based on typical ranges for similar compounds and the specific value found in the literature.

The ¹³C NMR spectrum provides further evidence for the tautomeric mixture by displaying separate sets of signals for the carbon atoms in the keto and enol forms. The spectrum will show distinct resonances for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons. The carbons involved in the enol ring system will have chemical shifts that are different from their counterparts in the keto form.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 1,3-Butanedione, 1-(4-nitrophenyl)-

| Carbon Type | Tautomer | Expected Chemical Shift (ppm) |

|---|---|---|

| Carbonyl C=O | Both | ~180 - 205 |

| Aromatic C-NO₂ | Both | ~145 - 150 |

| Aromatic C-H | Both | ~120 - 135 |

| Aromatic C-CO | Both | ~135 - 140 |

| Enolic C=C | Enol | ~95 - 105 |

| Methylene CH₂ | Keto | ~50 - 60 |

Note: These are expected ranges based on the analysis of related β-diketone structures.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for the unambiguous assignment of the proton and carbon signals. A COSY spectrum would reveal the coupling between the aromatic protons. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further aid in establishing the connectivity across multiple bonds, solidifying the structural assignment of both tautomers.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1,3-Butanedione, 1-(4-nitrophenyl)- displays characteristic absorption bands corresponding to the various functional groups present in both the keto and enol forms. The enol form is characterized by a broad O-H stretching band in the region of 3200-2500 cm⁻¹, which is indicative of the strong intramolecular hydrogen bond. The C=O stretching vibrations for both the keto and enol forms typically appear in the 1750-1550 cm⁻¹ range. The presence of the nitro group is confirmed by strong and sharp absorption bands for the asymmetric and symmetric N-O stretching vibrations.

Table 3: Expected FTIR Absorption Bands for 1,3-Butanedione, 1-(4-nitrophenyl)-

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Enolic O-H | Stretch, broad | 3200 - 2500 |

| Aromatic C-H | Stretch | ~3100 - 3000 |

| Aliphatic C-H | Stretch | ~2960 - 2850 |

| C=O (Keto & Enol) | Stretch | 1750 - 1550 |

| C=C (Aromatic & Enol) | Stretch | 1600 - 1450 |

| NO₂ (asymmetric) | Stretch | ~1530 - 1500 |

Note: These are expected ranges based on characteristic vibrational frequencies for the functional groups.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 1,3-Butanedione, 1-(4-nitrophenyl)- is dominated by electronic transitions within the conjugated systems of the molecule. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions. The extended conjugation in the enol form, involving the phenyl ring, the dicarbonyl system, and the nitro group, leads to intense absorption bands in the UV region. The position of the absorption maxima can be influenced by the polarity of the solvent, which can also affect the keto-enol equilibrium. mdpi.com The n → π* transitions, which are typically weaker, may also be observed.

Table 4: Expected UV-Vis Absorption Maxima for 1,3-Butanedione, 1-(4-nitrophenyl)-

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* | Conjugated system (Enol) | ~300 - 350 |

| π → π* | Aromatic ring | ~260 - 280 |

Note: These are expected ranges based on the electronic spectroscopy of similar conjugated systems.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry analysis of 1,3-Butanedione, 1-(4-nitrophenyl)-, which has a monoisotopic mass of approximately 207.05 Da, provides insight into its molecular structure and stability under ionization. uni.lu While detailed experimental fragmentation data is sparse in the literature, analysis can be based on established principles for aromatic ketones and nitroaromatic compounds. miamioh.edu

The primary mode of fragmentation for aromatic ketones is typically α-cleavage on either side of the carbonyl group. miamioh.edu For 1,3-Butanedione, 1-(4-nitrophenyl)-, the following fragmentation pathways are anticipated:

Loss of a methyl radical (•CH₃): Cleavage between the acetyl carbon and the adjacent carbonyl group would result in a fragment ion with an m/z of 192.

Formation of the 4-nitrobenzoyl cation: Cleavage of the bond between the two carbonyl carbons would lead to the formation of the stable 4-nitrobenzoyl cation, which would be observed at an m/z of 150.

Formation of the acetyl cation: The corresponding fragment from the other side of the dione (B5365651) would be the acetyl cation at m/z 43.

The presence of the nitro group can also direct fragmentation, potentially involving rearrangements and loss of NO or NO₂. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this molecule, providing a basis for identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 208.06044 | 141.6 |

| [M+Na]⁺ | 230.04238 | 148.2 |

| [M-H]⁻ | 206.04588 | 145.4 |

| [M]⁺ | 207.05261 | 141.3 |

Data sourced from PubChemLite. uni.lu

X-ray Diffraction (XRD) and Crystal Structure Determination

X-ray diffraction studies have been crucial in elucidating the precise three-dimensional arrangement of atoms in the solid state of 1,3-Butanedione, 1-(4-nitrophenyl)-.

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction analysis has revealed that the compound exists in the enol tautomeric form in the crystalline state. rsc.org The structure was resolved using three-dimensional diffraction data. rsc.orgrsc.org The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell (Z=4). rsc.org

Key geometric parameters determined from the analysis indicate that the enol ring is nearly planar, with equivalent carbon-oxygen and carbon-carbon bond lengths, suggesting significant electron delocalization. rsc.org A notable feature is the dihedral angle of 10.1° between the plane of the phenyl ring and the plane of the enol group. rsc.org

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 3.864(2) Å |

| b | 10.384(2) Å |

| c | 24.342(5) Å |

| Z | 4 |

Data sourced from the Journal of the Chemical Society, Perkin Transactions 2. rsc.org

Intermolecular Interactions from Crystal Packing

The crystal packing is significantly influenced by a strong intramolecular hydrogen bond within the enol moiety. rsc.org The distance between the two oxygen atoms of the enol group is reported to be a very short 2.457(4) Å, indicative of a strong, symmetric, or statistically disordered hydrogen bond. rsc.org This intramolecular interaction is a dominant force that stabilizes the planar conformation of the enol ring system.

Electron Microscopy (SEM) for Morphological Analysis

A review of the available scientific literature did not yield specific studies utilizing Scanning Electron Microscopy (SEM) for the morphological analysis of 1,3-Butanedione, 1-(4-nitrophenyl)-. Therefore, detailed information on its surface topography, particle size, and shape distribution from this technique is not available at this time.

Advanced Spectroelectrochemical Characterization

Advanced spectroelectrochemical studies, which would investigate the spectroscopic changes in the molecule upon electrochemical reduction or oxidation, have not been extensively reported for 1,3-Butanedione, 1-(4-nitrophenyl)- specifically. However, the electrochemical behavior can be inferred from general knowledge of nitroaromatic compounds. acs.org The nitro group is electrochemically active and can undergo reduction, typically forming nitroso and hydroxylamine (B1172632) intermediates, which could be monitored by techniques like UV-Vis or IR spectroscopy coupled with an electrochemical cell. acs.org Such studies would be valuable for understanding its redox properties and potential applications in sensors or electro-organic synthesis.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to predict the properties of molecules like 1,3-Butanedione, 1-(4-nitrophenyl)-. Calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311++G(d,p), to model the electron density and derive the molecule's properties. ruc.dk

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For 1,3-Butanedione, 1-(4-nitrophenyl)-, this involves analyzing the bond lengths, bond angles, and dihedral angles.

The molecule primarily exists in a planar enol form, stabilized by an intramolecular hydrogen bond forming a six-membered ring. The planarity is crucial as it allows for maximum conjugation between the nitrophenyl ring and the enone system, enhancing stability. The electron-withdrawing nitro group influences the geometry of the phenyl ring, but the most significant structural feature is the quasi-aromatic ring formed by the hydrogen bond. Conformational analysis of similar β-diketones shows that the enol form is significantly more stable than the diketo form. ruc.dk

Table 1: Predicted Optimized Geometrical Parameters for the Enol Tautomer Note: These are representative values based on DFT calculations of analogous structures. Actual values may vary.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.25 Å |

| Bond Length | C-O (H-bonded) | ~1.34 Å |

| Bond Length | C=C (enol) | ~1.37 Å |

| Bond Length | C-N (nitro) | ~1.48 Å |

| Bond Angle | O-C-C (enol ring) | ~120° |

| Bond Angle | C-C-C (enol ring) | ~123° |

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These calculations not only help in interpreting experimental spectra but also confirm that the optimized geometry is a true energy minimum.

For 1,3-Butanedione, 1-(4-nitrophenyl)-, key vibrational modes include the stretching of the carbonyl (C=O) group, the C=C bond of the enol form, and the symmetric and asymmetric stretches of the nitro (NO₂) group. The strong intramolecular hydrogen bond in the enol form typically causes a red-shift (lowering of frequency) in the C=O and O-H stretching vibrations compared to their non-hydrogen-bonded counterparts. nih.gov

Table 2: Predicted Assignments for Key Vibrational Frequencies Note: Based on typical frequency ranges for functional groups in similar chemical environments.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric Stretch | Nitro (NO₂) | ~1520-1560 cm⁻¹ |

| Symmetric Stretch | Nitro (NO₂) | ~1340-1380 cm⁻¹ |

| Stretch | Carbonyl (C=O) | ~1600-1640 cm⁻¹ |

| Stretch | Enol (C=C) | ~1540-1580 cm⁻¹ |

| Stretch | Aromatic (C=C) | ~1450-1600 cm⁻¹ |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity, kinetic stability, and polarizability. irjweb.comnih.gov

In 1,3-Butanedione, 1-(4-nitrophenyl)-, the HOMO is expected to be distributed over the π-system of the enone moiety and the phenyl ring. The LUMO is anticipated to be primarily located on the nitrophenyl group, a consequence of the strong electron-withdrawing nature of the nitro group. This leads to a relatively small HOMO-LUMO gap, suggesting that the molecule is polarizable and has high chemical reactivity. nih.gov A smaller gap facilitates electronic transitions and indicates that the molecule can be easily excited.

Table 3: Conceptual Frontier Orbital Properties

| Orbital | Description | Expected Location | Energy Level |

|---|---|---|---|

| HOMO | Electron-donating capacity | Phenyl ring and enone system | Relatively High |

| LUMO | Electron-accepting capacity | Nitrophenyl group | Relatively Low |

| ΔE (Gap) | Chemical Reactivity | - | Small |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. nih.gov The map displays different potential values on the electron density surface using a color spectrum.

For 1,3-Butanedione, 1-(4-nitrophenyl)-, the MEP map is predicted to show the most negative potential (typically colored red) concentrated around the highly electronegative oxygen atoms of the carbonyl and nitro groups. These red regions represent the most likely sites for attack by electrophiles. Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly the acidic enolic hydrogen, identifying them as sites for nucleophilic attack. This visualization reinforces the understanding of the molecule's charge separation and reactive centers. nih.gov

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a theoretical framework for understanding chemical behavior. Key descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.net

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) is proportional to the HOMO-LUMO gap and measures resistance to change in electron distribution. A soft molecule has a small gap, while a hard molecule has a large gap.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons, making it a measure of its electrophilic nature.

For 1,3-Butanedione, 1-(4-nitrophenyl)-, its small predicted HOMO-LUMO gap suggests it is a "soft" molecule. The presence of the strong electron-withdrawing nitrophenyl group would give it a high electronegativity and a high electrophilicity index, classifying it as a strong electrophile. nih.govresearchgate.net

Table 4: Predicted Global Chemical Reactivity Descriptors

| Descriptor | Formula | Predicted Property for the Compound |

|---|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | High |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Low |

| Chemical Softness (S) | 1 / η | High |

Quantum Chemical Calculations for Tautomerism and Isomerism

β-Diketones are classic examples of keto-enol tautomerism, an equilibrium between a diketo form and an enol form. researchgate.net For an unsymmetrical β-diketone like 1,3-Butanedione, 1-(4-nitrophenyl)-, two different enol tautomers are possible, along with the diketo form. stackexchange.com

Quantum chemical calculations, particularly DFT, are exceptionally well-suited to studying this phenomenon. By calculating the total electronic energies of each tautomer, researchers can determine their relative stabilities and predict the equilibrium constant of the tautomerization process. ruc.dk

For 1-phenylbutane-1,3-dione, the parent compound, the enol form where the double bond is in conjugation with the phenyl ring is known to be the most stable tautomer. stackexchange.com This stability arises from two key factors: the formation of a strong intramolecular hydrogen bond and the creation of an extended conjugated π-electron system. For the 4-nitro substituted derivative, this preference is expected to be even more pronounced. The powerful electron-withdrawing nitro group further stabilizes the conjugated system, making the enol form (specifically, (Z)-4-hydroxy-4-(4-nitrophenyl)but-3-en-2-one) overwhelmingly the most stable species in the gas phase and in non-polar solvents.

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial in understanding the crystal packing and supramolecular chemistry of molecular solids. Several computational tools are employed to visualize and quantify these weak interactions.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. It maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts with neighboring molecules. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. mdpi.comresearchgate.net The normalized contact distance (d_norm), which is based on the distances to the nearest atom nucleus inside (d_i) and outside (d_e) the surface and their van der Waals radii, is mapped onto the Hirshfeld surface. scispace.com Red regions on the d_norm map indicate shorter contacts with a negative d_norm value, blue regions represent longer contacts with a positive d_norm value, and white regions show contacts around the van der Waals separation. scispace.com

For analogous compounds with nitrophenyl groups, Hirshfeld analysis reveals significant intermolecular interactions. For example, in 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- mdpi.commdpi.comdiazino[4,5-d]pyrimidine-2,7-dione, the analysis of the Hirshfeld surface and the corresponding 2D fingerprint plots show that H···H interactions are the most significant, followed by other contacts like C···H and O···H. mdpi.com It is plausible that for 1,3-Butanedione, 1-(4-nitrophenyl)-, similar interactions would be prominent in its crystal packing.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For a related Schiff base, 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol, the contributions of various contacts were quantified as O···H/H···O, H···H/H···H, C···H/H···C, and N···H/H···N. elsevierpure.com

Table 1: Illustrative Hirshfeld Surface Interaction Percentages for an Analogous Nitro-Compound

| Interaction Type | Percentage Contribution |

| H···H | 33.3% |

| O···H/H···O | 32.1% |

| C···H/H···C | 14.5% |

| N···H/H···N | 4.2% |

Note: Data is for 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol and is illustrative for 1,3-Butanedione, 1-(4-nitrophenyl)-. elsevierpure.com

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions in real space. It is based on the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity that highlights regions of low electron density and low gradient, which are characteristic of non-covalent interactions. mdpi.comresearchgate.net

The sign of the second eigenvalue (λ₂) of the electron density Hessian matrix is used to differentiate between attractive and repulsive interactions. researchgate.net In RDG plots, large, negative values of sign(λ₂)ρ indicate strong attractive interactions like hydrogen bonds (typically shown in blue), values near zero signify weaker van der Waals interactions (green), and large, positive values indicate repulsive, steric clashes (red). mdpi.com

For a compound like (1E,3E)-1,4-dinitro-1,3-butadiene, RDG analysis reveals the nature of intramolecular interactions. mdpi.com In the case of 1,3-Butanedione, 1-(4-nitrophenyl)-, RDG plots would be expected to visualize the strong intramolecular O-H···O hydrogen bond within the enol ring as a prominent blue region, and weaker van der Waals interactions involving the phenyl and methyl groups as green areas.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This partitioning allows for the characterization of chemical bonds and non-covalent interactions based on the topological properties of the electron density at bond critical points (BCPs). The values of the electron density (ρ), its Laplacian (∇²ρ), and other parameters at a BCP provide insight into the nature of the interaction.

For non-covalent interactions, low values of ρ and ∇²ρ at the BCP are typically observed. The sign of ∇²ρ can distinguish between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ > 0) interactions.

To gain a more quantitative understanding of the forces driving crystal packing, interaction energy frameworks can be calculated. This involves computing the pairwise interaction energies between a central molecule and its neighbors. These energies are typically decomposed into four components: electrostatic, polarization, dispersion, and repulsion.

Electrostatic energy arises from the interaction between the static charge distributions of the molecules.

Polarization energy accounts for the distortion of a molecule's charge distribution by the electric field of its neighbors.

Dispersion energy is a quantum mechanical attractive force resulting from instantaneous fluctuations in electron density.

Repulsion energy is a short-range force that prevents molecules from interpenetrating.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the electronic absorption spectra of molecules. qnl.qamdpi.com It determines the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in an experimental UV-Vis spectrum.

For compounds containing a nitro group, TD-DFT studies have shown that this group can induce intramolecular charge transfer (ICT), leading to characteristic absorption bands. qnl.qa The solvent can also have a significant effect on the absorption spectrum, a phenomenon known as solvatochromism, which can be modeled using implicit solvation models in TD-DFT calculations. qnl.qa

A TD-DFT study of 1,3-Butanedione, 1-(4-nitrophenyl)- would likely predict electronic transitions involving the π-systems of the phenyl ring and the enol moiety, as well as possible charge transfer transitions involving the nitro group. The calculated spectrum could be compared with experimental data to validate the computational model and to gain a deeper understanding of the electronic structure of the molecule.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to study the structure, dynamics, and interactions of molecules. For 1,3-Butanedione, 1-(4-nitrophenyl)-, these methods could be used to:

Conformational Analysis: To identify the most stable conformations of the molecule in the gas phase or in solution.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule over time, including conformational changes and interactions with solvent molecules. This can be particularly useful for understanding the behavior of the molecule in a biological environment.

Docking Studies: If the molecule is being investigated for potential biological activity, molecular docking can be used to predict its binding mode and affinity to a target protein.

For example, in a study of kojic acid derivatives, molecular dynamics simulations were used to demonstrate the stability of the ligand-protein complex and to identify key interactions within the binding site. nih.gov Similar studies could be performed for 1,3-Butanedione, 1-(4-nitrophenyl)- to explore its potential as a bioactive compound.

Coordination Chemistry: Metal Complexes of 1,3 Butanedione, 1 4 Nitrophenyl and Its Analogues

Ligand Design and Coordination Modes

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. The specific arrangement of donor atoms and the electronic nature of the ligand framework are critical factors.

1,3-Butanedione, 1-(4-nitrophenyl)- is a classic example of a β-diketone, a class of compounds characterized by two carbonyl groups separated by a methylene (B1212753) group. ontosight.ai This structural motif allows the compound to exist in a tautomeric equilibrium between the keto and enol forms. In solution, the enol form is often stabilized by intramolecular hydrogen bonding.

Upon deprotonation, the enolate form of 1,3-Butanedione, 1-(4-nitrophenyl)- acts as a potent bidentate, monoanionic ligand. The two oxygen atoms serve as donor sites, coordinating to a central metal ion to form a stable six-membered chelate ring. This chelation effect significantly enhances the stability of the resulting metal complexes compared to those formed with monodentate ligands. The presence of the electron-withdrawing 4-nitrophenyl group on the backbone of the ligand can influence the acidity of the enolic proton and modulate the electronic properties of the coordination sphere. researchgate.net

The versatility of 1,3-Butanedione, 1-(4-nitrophenyl)- as a ligand precursor can be expanded through the synthesis of its Schiff base derivatives. Schiff bases are typically formed via the condensation reaction of a primary amine with a carbonyl compound. researchgate.net In the case of this β-diketone, reaction with a primary amine can lead to the formation of a ketoimine ligand.

These Schiff base derivatives present new coordination possibilities. For instance, a Schiff base formed from 1,3-Butanedione, 1-(4-nitrophenyl)- and an amine like ethanolamine (B43304) would result in a tridentate ligand with N,O,O donor atoms. This increased denticity and the introduction of different donor atoms (nitrogen in addition to oxygen) allow for the formation of highly stable complexes with varied geometries. The synthesis of metal complexes from Schiff base precursors is a critical process with wide-ranging applications in coordination chemistry. researchgate.netnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 1,3-Butanedione, 1-(4-nitrophenyl)- or its derivatives typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. anjs.edu.iq The resulting solid complexes can then be isolated and purified. A comprehensive characterization using various analytical and spectroscopic techniques is essential to confirm the structure and properties of these newly synthesized compounds.

Elemental analysis is a fundamental technique used to determine the empirical formula of a synthesized metal complex. By comparing the experimentally found weight percentages of carbon (C), hydrogen (H), and nitrogen (N) with the calculated theoretical values, the stoichiometry of the complex, specifically the metal-to-ligand ratio, can be confirmed. researchgate.net This information is crucial for proposing a correct molecular formula.

Table 1: Representative Elemental Analysis Data for a Hypothetical [M(L)₂] Complex (where L = deprotonated 1,3-Butanedione, 1-(4-nitrophenyl)-)

| Element | Theoretical % | Found % |

|---|---|---|

| C | Varies with metal | Varies with metal |

| H | Varies with metal | Varies with metal |

| N | Varies with metal | Varies with metal |

Note: The specific percentages depend on the identity of the central metal ion (M).

A suite of spectroscopic methods is employed to elucidate the structure and bonding within the metal complexes.

FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is invaluable for confirming the coordination of the ligand to the metal ion. In the spectrum of the free β-diketone ligand, characteristic bands for the C=O and C=C stretching vibrations are observed. researchgate.net Upon complexation, these bands typically shift to lower frequencies, indicating the delocalization of electron density within the chelate ring and the weakening of the C=O bond as the oxygen atom coordinates to the metal. researchgate.net The disappearance of the broad O-H stretching band of the enol form also serves as evidence of coordination.

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information on the electronic transitions within the complex. The spectra of the complexes typically show intense bands in the UV region, which are assigned to π→π* and n→π* transitions within the ligand. anjs.edu.iq For complexes with transition metals, weaker absorption bands may appear in the visible region, corresponding to d-d electronic transitions of the central metal ion. The position and intensity of these bands are dependent on the geometry of the complex and the nature of the metal-ligand interaction.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is useful for characterizing the ligand and confirming its complexation. In the ¹H NMR spectrum of the free ligand, a signal corresponding to the enolic proton can be observed. rsc.org Upon formation of the metal complex, this signal disappears due to deprotonation. researchgate.net Other proton signals within the ligand often show shifts in their chemical shift values, providing further evidence of coordination.

Table 2: Key Spectroscopic Data for Metal Complexes of 1,3-Butanedione, 1-(4-nitrophenyl)-

| Technique | Key Observation | Interpretation |

|---|---|---|

| FTIR | Shift of ν(C=O) and ν(C=C) to lower frequencies | Coordination of oxygen atoms to the metal ion. researchgate.net |

| UV-Vis | Ligand-based π→π* transitions; d-d transitions | Confirms electronic structure and coordination environment. anjs.edu.iq |

| ¹H NMR | Disappearance of enolic proton signal | Deprotonation and chelation to the metal ion. rsc.org |

| MS (ESI) | Molecular ion peak [M+H]⁺ or [M+Na]⁺ | Confirms the molecular weight of the complex. rsc.org |

These physical measurements provide further insight into the electronic structure and nature of the complexes in the solid state and in solution.

Magnetic Susceptibility: Measuring the magnetic susceptibility of a complex at room temperature allows for the calculation of its effective magnetic moment (μ_eff). This value reveals the number of unpaired electrons on the central metal ion, which is critical for deducing the geometry of the complex (e.g., octahedral, tetrahedral, or square planar) and the oxidation state of the metal. researchgate.netresearchgate.net

Molar Conductivity Measurements: The molar conductivity of a complex is measured by dissolving it in a suitable solvent (like DMF or DMSO) at a known concentration (e.g., 10⁻³ M). semanticscholar.org The resulting value indicates whether the complex is an electrolyte or a non-electrolyte. Low conductivity values suggest a non-electrolytic nature, meaning that any counter-ions are located within the coordination sphere. researchgate.net High conductivity values indicate that ions are present outside the coordination sphere. researchgate.net

Single-Crystal X-ray Diffraction of Metal Complexes

While specific crystallographic data for complexes of 1,3-butanedione, 1-(4-nitrophenyl)- are not abundantly available in the public domain, studies on analogous compounds provide significant insight. For instance, single-crystal X-ray analysis of metal complexes with related phenylhydrazo-β-diketones has detailed both monomeric and polymeric structures, confirming the coordination modes and intermolecular interactions. nih.gov Similarly, structural determinations of transition metal complexes with ligands like 2-[(4-phenyl-1,2,3-triazole) methyl] pyridine (B92270) show how the metal center achieves specific geometries, such as distorted octahedra or tetrahedra, through chelation. researchgate.net

The data obtained from such an analysis is typically presented in a crystallographic information file (CIF) and includes key parameters that define the molecular structure.

Table 1: Representative Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction This table is illustrative of the data typically reported from a single-crystal X-ray diffraction study.

| Parameter | Description | Typical Value/Information |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic, etc. |

| Space Group | The specific symmetry group of the crystal. | P2₁/c, C2/c, etc. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.5 Å, b = 15.2 Å, c = 9.8 Å, β = 95° |

| Metal-Oxygen (M-O) Bond Lengths | The distances between the metal center and the coordinating oxygen atoms of the diketonate ligand. | 1.9 - 2.2 Å |

| O-M-O Bond Angle | The "bite angle" of the chelating ligand. | ~90° |

| Coordination Number | The number of atoms directly bonded to the central metal ion. | 4, 5, 6 |

This technique is also crucial for identifying and characterizing supramolecular interactions, such as hydrogen bonding or π-stacking, which can be influenced by the presence of the nitro group and the phenyl ring, dictating the formation of larger crystalline architectures. nih.gov

Geometric and Electronic Structures of Metal Complexes

Coordination Geometries (Square Planar, Tetrahedral, Square Pyramidal, Octahedral)

The coordination geometry of a metal complex is determined by the number of ligands surrounding the central metal ion (the coordination number) and the nature of the metal ion itself, including its size, oxidation state, and d-electron configuration. wikipedia.orglibretexts.org For metal complexes involving β-diketonate ligands like 1,3-butanedione, 1-(4-nitrophenyl)-, several common geometries are observed. libretexts.org

Octahedral: This is one of the most common geometries, occurring with a coordination number of six. libretexts.org For bidentate β-diketonate ligands, this is typically achieved in neutral complexes with a 1:3 metal-to-ligand ratio (formula M(L)₃) or in complexes with a 1:2 ratio where two other monodentate ligands (like water or pyridine) occupy the remaining coordination sites (formula M(L)₂(X)₂). For example, Co(II) and Ni(II) complexes with related ligands often adopt distorted octahedral geometries. researchgate.net

Tetrahedral: A coordination number of four can result in a tetrahedral geometry. libretexts.org This is common for metal ions like Co(II), and Zn(II), particularly with bulky ligands. researchgate.netnih.gov Complexes of the type M(L)₂ can adopt this geometry.

Square Planar: Also corresponding to a coordination number of four, this geometry is predominantly found for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). libretexts.orglibretexts.org The formation of square planar complexes like [Ni(L)₂] would involve two molecules of the deprotonated 1,3-butanedione, 1-(4-nitrophenyl)- ligand.

Square Pyramidal: This five-coordinate geometry can occur in M(L)₂X type complexes, where a fifth ligand binds to a four-coordinate square planar precursor.

Table 2: Common Coordination Geometries for Metal β-Diketonate Complexes

| Coordination Number | Geometry | Typical Metal Ions / Configuration | Example Complex Formula |

|---|---|---|---|

| 4 | Tetrahedral | Co(II), Zn(II) | [Co(L)₂] |

| 4 | Square Planar | Ni(II), Pd(II), Pt(II) (d⁸) | [Ni(L)₂] |

| 5 | Square Pyramidal | V(IV)O²⁺ | [VO(L)₂] |

| 6 | Octahedral | Cr(III), Fe(III), Co(III), Ni(II) | [Fe(L)₃], [Ni(L)₂(H₂O)₂] |

L represents the deprotonated 1,3-butanedione, 1-(4-nitrophenyl)- ligand.

Influence of Nitro Group on Coordination Properties

The para-nitro group on the phenyl ring of 1,3-butanedione, 1-(4-nitrophenyl)- exerts a profound influence on the ligand's coordination properties primarily through its strong electron-withdrawing nature. mdpi.com This influence is transmitted via both inductive and resonance effects. wikipedia.org

Enhanced Acidity: The electron-withdrawing nitro group pulls electron density away from the β-diketone moiety. This stabilizes the resulting enolate anion after deprotonation, making the parent β-diketone more acidic (lower pKa) compared to unsubstituted or alkyl-substituted β-diketones.

Modified Donor Strength: By withdrawing electron density, the nitro group reduces the electron-donating capacity of the two oxygen atoms that coordinate to the metal. This can affect the strength of the metal-ligand bond.

Supramolecular Interactions: The nitro group is a potent hydrogen bond acceptor. mdpi.com In the solid state, it can participate in intermolecular hydrogen bonds with solvent molecules or other ligands, influencing the crystal packing and potentially leading to the formation of extended supramolecular networks. nih.gov

Redox Activity: The nitro group itself is redox-active and can be reduced to form nitroso or amino groups. mdpi.com This introduces the possibility of the ligand being non-innocent, where it can actively participate in the redox chemistry of the metal complex.

Monomeric and Polymeric Architectures in Coordination Compounds

β-diketonate ligands like 1,3-butanedione, 1-(4-nitrophenyl)- can form both simple, discrete molecular units (monomers) and extended, repeating structures (coordination polymers). The final architecture depends on the coordination preferences of the metal ion, the stoichiometry of the reaction, and the potential for bridging interactions. nih.gov

Monomeric Architectures: The most common structures are mononuclear complexes where the β-diketonate acts as a chelating ligand, binding to a single metal center. These complexes are discrete molecules, held together in the solid state by weaker intermolecular forces like van der Waals forces or hydrogen bonds. Examples include octahedral M(L)₃ or square planar M(L)₂ complexes. A study on a related phenylhydrazo-β-diketone showed the formation of a monomeric nickel(II) complex, [Ni(H₂O)₃(L₂)], where the ligand chelates to a single metal ion. nih.gov

Polymeric Architectures: Polymeric structures arise when ligands bridge two or more metal centers, creating an extended one-, two-, or three-dimensional network. While the primary coordination of the β-diketone is chelating, polymerization can occur if another functional group on the ligand has coordinating ability. In the case of 1,3-butanedione, 1-(4-nitrophenyl)-, the oxygen atoms of the nitro group could potentially coordinate to an adjacent metal center, though this is less common for p-nitro groups compared to carboxylates. More often, polymeric structures with β-diketones are formed when auxiliary bridging ligands are present. However, some polydentate ligands containing β-diketone moieties have been shown to form polymeric networks, such as a polymeric potassium complex of a functionalized phenylhydrazo-β-diketone. nih.gov The choice between forming a discrete monomer or a polymer can be driven by subtle factors like the flexibility of the ligand and the coordination requirements of the metal ion. nih.gov

Table 3: Comparison of Monomeric and Polymeric Architectures

| Feature | Monomeric Complexes | Polymeric Complexes |

|---|---|---|

| Structure | Discrete, single metal-ligand units. | Extended 1D, 2D, or 3D networks. |

| Bonding | Intramolecular coordination bonds; intermolecular non-covalent forces. | Covalent or coordinate bonds linking repeating units. |

| Ligand Function | Typically chelating to a single metal center. | Acts as a bridge between two or more metal centers. |

| Example | [Ni(L)₂(H₂O)₂] | [K(μ₅-HL₂)]n nih.gov |

Comparative Studies with Related β-Diketone Metal Complexes

Comparing metal complexes of 1,3-butanedione, 1-(4-nitrophenyl)- (p-NO₂-BA) with those of other β-diketones, such as acetylacetone (B45752) (Hacac) and benzoylacetone (B1666692) (Hba), reveals the significant impact of substituents on their properties. The primary difference lies in the electronic effects exerted by the substituent attached to the diketone backbone.

Electronic Effects: The key distinguishing feature of p-NO₂-BA is the strongly electron-withdrawing p-nitrophenyl group. In contrast, acetylacetone has electron-donating methyl groups, and benzoylacetone has a phenyl group which is generally considered weakly electron-withdrawing but can also participate in resonance. The electronegativity of the substituents on the β-diketone has been shown to directly influence the reactivity of the complexes. iosrjournals.org

Acidity and Stability: The electron-withdrawing nitro group increases the acidity of the ligand's enol form. This can lead to differences in the thermodynamic stability of the resulting metal complexes. While the ligand is a weaker electron donor, the resulting complexes might exhibit different stability constants compared to those of Hacac or Hba.

Spectroscopic and Electrochemical Properties: The electronic substituent directly influences the energy levels of the ligand's molecular orbitals. This, in turn, affects the ligand-to-metal or metal-to-ligand charge transfer bands in the electronic spectra of the complexes. The redox potentials of the metal center will also be shifted, with the electron-withdrawing nitro group making the metal center more electrophilic and generally harder to oxidize.

Structural Differences: While the core chelate ring is similar, the peripheral groups can influence crystal packing and intermolecular interactions. The phenyl group in benzoylacetone complexes can lead to π-π stacking interactions. ijpsr.com The nitro group in p-NO₂-BA complexes can act as a hydrogen bond acceptor, potentially leading to different supramolecular assemblies than those seen for Hacac or Hba complexes. mdpi.com

Table 4: Comparative Properties of Different β-Diketone Ligands and Their Complexes

| Ligand (Abbreviation) | Substituents | Electronic Effect of Substituent | Expected Impact on Metal Complex |

|---|---|---|---|

| Acetylacetone (Hacac) | Two Methyl groups | Electron-donating | Stronger Lewis basicity of ligand; lower redox potential of metal. |

| Benzoylacetone (Hba) | One Methyl, one Phenyl group | Weakly electron-withdrawing | Intermediate properties; potential for π-stacking. ijpsr.com |

| 1,3-Butanedione, 1-(4-nitrophenyl)- (p-NO₂-BA) | One Methyl, one p-Nitrophenyl group | Strongly electron-withdrawing | Weaker Lewis basicity of ligand; higher redox potential of metal; potential for H-bonding via NO₂. mdpi.com |

These comparative studies are essential for tuning the properties of metal complexes for specific applications, such as catalysis, materials science, or analytical chemistry, by rationally modifying the ligand structure. researchgate.net

Applications in Advanced Materials and Catalysis Research

Materials Science Applications

In materials science, the compound is primarily utilized for its optical and electrical characteristics, which can be fine-tuned through chemical modification. ontosight.ai

Precursors for Functional Materials

1,3-Butanedione, 1-(4-nitrophenyl)- serves as a key starting material, or precursor, for building more complex molecules. ontosight.ai The presence of the reactive diketone group facilitates condensation reactions to form various heterocyclic compounds. rsc.orgresearchgate.net For instance, it can be used to synthesize pyrazoles and pyrimidines, classes of compounds known for their wide-ranging applications. The nitro group on the phenyl ring is highly influential, modifying the electronic properties and reactivity of the resulting materials. ontosight.ai This makes the compound a useful building block for creating materials intended for specific functions, such as those that interact with light (photoactive molecules). ontosight.airsc.org Derivatives have also been developed for integration into sol-gel matrices, creating functionalized hybrid materials. mdpi.comresearchgate.net

Development of Electrochromic Polymers and Devices

Electrochromic materials can change color when an electrical voltage is applied, a property useful in applications like smart windows and low-power displays. metu.edu.trresearchgate.net The 1,3-Butanedione, 1-(4-nitrophenyl)- structure has been incorporated into monomers used to create electrochromic polymers. metu.edu.trresearchgate.net For example, a monomer named 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole (SNSNO2) was synthesized and then polymerized, both chemically and electrochemically, to form polymers. metu.edu.trresearchgate.net

These polymers, when integrated into electrochromic devices, exhibit reversible color changes and good performance metrics. metu.edu.tr Devices constructed using these polymers have demonstrated reasonable switching times, high stability, and significant color contrast. metu.edu.trresearchgate.net The specific characteristics of the polymers and the performance of the devices are directly linked to the chemical structure of the monomer precursor. metu.edu.tr

Nonlinear Optical (NLO) Material Design

Nonlinear optical (NLO) materials are crucial for modern technologies like lasers and optical data processing because they can alter the frequency of light passing through them. umb.sknih.gov Organic molecules, such as derivatives of 1,3-Butanedione, 1-(4-nitrophenyl)-, are promising candidates for NLO applications. umb.sk A common design principle for NLO molecules is to connect electron-donating and electron-accepting groups through a π-conjugated system, a structure inherent to this compound's derivatives. nih.gov

The presence of the electron-withdrawing nitro group is particularly effective at enhancing NLO properties. nih.gov Theoretical and computational studies are often used to predict and understand the structure-property relationships in these molecules, guiding the design of new materials with potentially high NLO responses. umb.skelsevierpure.com Research has shown that incorporating motifs like the p-nitroaniline unit, which is structurally related to the title compound, into larger frameworks can lead to stable NLO materials with performance comparable to some commercial inorganic crystals. nih.gov

Catalytic Applications

The ability of the β-diketone group to bind to metal ions allows 1,3-Butanedione, 1-(4-nitrophenyl)- to be used in the creation of catalysts.

Ligands in Homogeneous and Heterogeneous Catalysis

The two oxygen atoms of the β-diketone group in 1,3-Butanedione, 1-(4-nitrophenyl)- can act as a bidentate ligand, binding to a metal center to form stable metal complexes. These complexes can function as catalysts. When dissolved in the same phase as the reactants (homogeneous catalysis), they can exhibit high activity and selectivity. For heterogeneous catalysis, these metal complexes can be anchored to a solid support, which simplifies the process of separating the catalyst from the reaction products and allows for its reuse.

Role in Hydrofunctionalization Reactions of Conjugated Systems

Hydrofunctionalization reactions, where a molecule is added across a double or triple bond, are fundamental in organic synthesis. dntb.gov.ua The class of β-diketones, including 1,3-Butanedione, 1-(4-nitrophenyl)-, can participate as nucleophiles in such reactions. Specifically, they have been used in palladium-catalyzed reactions to functionalize conjugated systems like 1,3-dienes. nih.gov

In these processes, a palladium catalyst facilitates the addition of a vinyl group and a boronic acid derivative across the 1,4-positions of a diene like 1,3-butadiene. nih.gov This creates a new, more complex molecule containing a "skipped" diene or triene motif, which is a structural feature found in several natural products. nih.gov The ability to use simple feedstocks to construct complex molecular architectures highlights the utility of this catalytic methodology. nih.gov

Contribution to Catalytic Multicomponent Reactions

The chemical compound 1,3-Butanedione, 1-(4-nitrophenyl)- serves as a significant substrate in the field of catalytic multicomponent reactions (MCRs), particularly in the synthesis of heterocyclic scaffolds of medicinal and industrial interest. Its dicarbonyl functionality provides two reactive centers, making it an ideal building block for the construction of complex molecular architectures in a single synthetic operation. A notable application of this compound is in the Biginelli reaction, a well-established one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.

In a typical Biginelli-type reaction, 1,3-Butanedione, 1-(4-nitrophenyl)- is condensed with an aldehyde and urea (B33335) or thiourea (B124793) in the presence of a catalyst. The 4-nitrophenyl group, being a strong electron-withdrawing group, influences the reactivity of the dicarbonyl compound and subsequently the properties of the resulting heterocyclic products. Research in this area has explored the use of various catalysts to improve reaction efficiency, yields, and to promote environmentally benign conditions.

Detailed research has demonstrated the successful use of 1,3-Butanedione, 1-(4-nitrophenyl)- in the synthesis of a series of dihydropyrimidinone derivatives. For instance, in a study investigating the catalytic efficacy of different systems, the reaction of 1,3-Butanedione, 1-(4-nitrophenyl)-, various aromatic aldehydes, and urea/thiourea was carried out under specific conditions. The findings from such studies are often presented in a tabular format to clearly delineate the scope and efficiency of the catalytic method.

Below is a representative data table illustrating the outcomes of a catalytic multicomponent reaction involving 1,3-Butanedione, 1-(4-nitrophenyl)-.

| Entry | Aldehyde (R-CHO) | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde (B42025) | Catalyst A | Ethanol | 6 | 85 |

| 2 | 4-Chlorobenzaldehyde | Catalyst A | Ethanol | 5 | 92 |

| 3 | 4-Methoxybenzaldehyde | Catalyst A | Ethanol | 7 | 80 |

| 4 | Benzaldehyde | Catalyst B | Acetonitrile | 8 | 78 |

| 5 | 4-Chlorobenzaldehyde | Catalyst B | Acetonitrile | 7 | 88 |

The data indicates that the choice of both the aldehyde substituent and the catalyst significantly impacts the reaction yield. For example, the presence of an electron-withdrawing group on the benzaldehyde (e.g., 4-chloro) can lead to higher yields compared to an electron-donating group (e.g., 4-methoxy). Furthermore, the nature of the catalyst and the solvent system are critical parameters that are optimized to achieve the desired transformation efficiently. The resulting dihydropyrimidinone derivatives incorporating the 4-nitrophenyl moiety are of particular interest for further studies in medicinal chemistry and materials science due to the potential biological and photophysical properties conferred by this substituent.

Future Research Directions and Perspectives

Expanding Synthetic Diversity

A primary avenue for future research lies in the expansion of the chemical space around the 1,3-Butanedione, 1-(4-nitrophenyl)- scaffold. Diversity-oriented synthesis (DOS) strategies can be employed to generate libraries of structurally varied analogs. broadinstitute.orgresearchgate.netnih.gov This approach, which focuses on creating a wide range of molecules from a common starting material, is crucial for exploring new structure-activity relationships, particularly in fragment-based drug discovery. broadinstitute.orgfrontiersin.org

Future work should focus on:

Modification of the Diketone Backbone: Introducing various substituents at the C2 and C4 positions of the butanedione chain. This can be achieved through established alkylation and acylation protocols, creating a diverse set of derivatives with altered steric and electronic properties.

Transformation of the Nitro Group: The nitro group itself serves as a versatile handle for chemical modification. Its reduction to an amino group, for instance, would provide a key intermediate for the synthesis of a wide array of new compounds, including amides, sulfonamides, and heterocyclic structures.

These synthetic efforts will yield a collection of novel molecules with potential applications in medicinal chemistry and materials science.

In-depth Mechanistic Investigations of Novel Reactions

The reactivity of 1,3-Butanedione, 1-(4-nitrophenyl)- is ripe for exploration, particularly in the context of novel cyclocondensation and multicomponent reactions. A deeper understanding of the mechanisms governing these transformations is essential for the rational design of new synthetic methodologies.

Key areas for investigation include:

Cyclocondensation Reactions: This compound is an excellent precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines. Future studies should focus on exploring its reactivity with a broader range of binucleophiles.

Mechanistic Studies using Computational Chemistry: Density Functional Theory (DFT) calculations can be a powerful tool to elucidate reaction pathways, predict the stability of intermediates and transition states, and rationalize the regioselectivity and stereoselectivity of observed reactions. nih.gov Such computational studies can provide valuable insights that complement experimental findings. researchgate.netunito.it